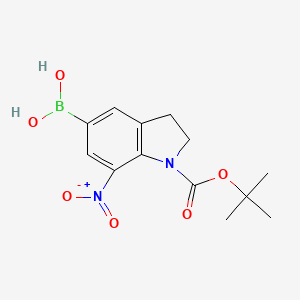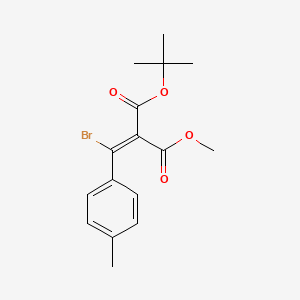
2-Bromo-6-chloro-3-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-3-(difluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrClF2N.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 6-chloro-3-(difluoromethyl)pyridine using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and minimizing waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-chloro-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted pyridines .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-3-(difluoromethyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-chloro-3-(difluoromethyl)pyridine depends on its application. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-chloro-6-(difluoromethyl)pyridine
- 2-Bromo-3-chloro-6-(difluoromethyl)pyridine
- 6-Bromo-2-(difluoromethyl)-3-fluoropyridine
Uniqueness
2-Bromo-6-chloro-3-(difluoromethyl)pyridine is unique due to its specific arrangement of halogen atoms and the presence of a difluoromethyl group. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H3BrClF2N |
|---|---|
Molekulargewicht |
242.45 g/mol |
IUPAC-Name |
2-bromo-6-chloro-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3BrClF2N/c7-5-3(6(9)10)1-2-4(8)11-5/h1-2,6H |
InChI-Schlüssel |
YPCWKNWMNYCNCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(F)F)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


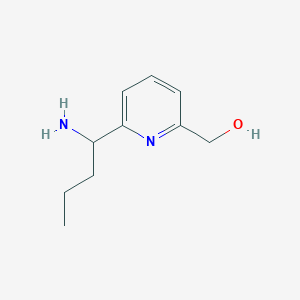
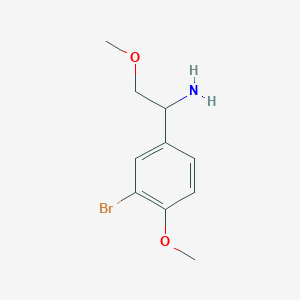
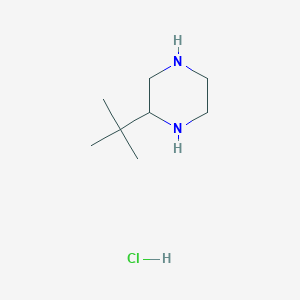
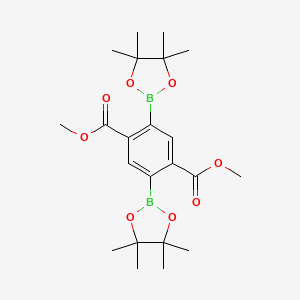

![7-(((2-(2-(Trifluoromethyl)phenyl)cyclopentyl)amino)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12968909.png)

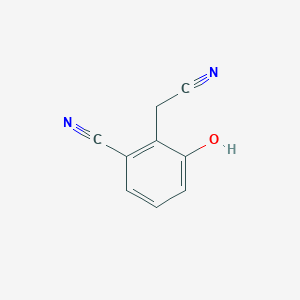
![4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-7-carboxylic acid](/img/structure/B12968931.png)
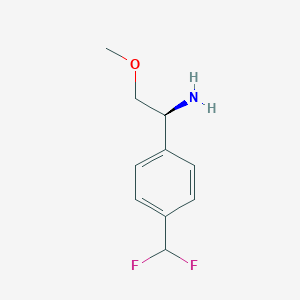

![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
